molecular formula C24H22O11 B1264476 4',4''-Dimethylepigallocatechin gallate CAS No. 298700-58-0

4',4''-Dimethylepigallocatechin gallate

Cat. No. B1264476
CAS RN: 298700-58-0
M. Wt: 486.4 g/mol
InChI Key: HFWSXNDMKGHKRD-NHCUHLMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Methyl-(-)-epigallocatechin 3-(4-methyl-gallate), also known as 4', 4''-di-O-methyl-egcg or 4', 4''-di-O-methyl-epigallocatechin-3-gallate, belongs to the class of organic compounds known as catechin gallates. These are organic compounds containing a gallate moiety glycosidically linked to a catechin. 4'-Methyl-(-)-epigallocatechin 3-(4-methyl-gallate) is considered to be a practically insoluble (in water) and relatively neutral molecule. 4'-Methyl-(-)-epigallocatechin 3-(4-methyl-gallate) has been detected in multiple biofluids, such as urine and blood. Within the cell, 4'-methyl-(-)-epigallocatechin 3-(4-methyl-gallate) is primarily located in the membrane (predicted from logP).

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Research on 4',4''-Dimethylepigallocatechin gallate involves studies on synthesis methods. For example, the reaction of diphenylmercury with trimethylgallium leads to the formation of compounds with trigonal planar coordinate gallium atoms (Jutzi et al., 2008).

  • Structural Analysis : Investigations into the structural properties of related compounds, such as dimethyl(phenyl)gallium, reveal insights into their coordination geometry, stability, and substituent redistribution reactions (Jutzi et al., 2008).

Biomedical Applications

  • Osteogenic Differentiation : Methylated-based gallates, like 4-O-methylgallic acid, are studied for their effects on osteoblast differentiation. These compounds have been shown to stimulate cell viability, increase alkaline phosphatase activity, and upregulate the expression of osteogenic genes, indicating potential applications in bone health (Yao, 2021).

  • Wound-Healing Properties : Compounds like 4'-O-methylgallocatechin have been investigated for their wound-healing effects. Such compounds show promise in enhancing wound closure, which may have implications in medical treatments and skin health (Schmidt et al., 2011).

Chemical and Material Science

  • Luminescence Properties : Certain gallium complexes, including those related to 4',4''-Dimethylepigallocatechin gallate, are studied for their photoluminescence properties. These findings could lead to applications in materials science, particularly in the development of new luminescent materials (Zhang et al., 2007).

  • Electrochemical Applications : The synthesis of zinc gallate with peony-like morphology demonstrates potential in electrochemical detection of chemicals. This opens up avenues for its use in sensors and analytical chemistry (Kim et al., 2020).

Antioxidant and Anti-inflammatory Properties

  • Antioxidant Activity : Studies have evaluated compounds like 2,4-Dimethylbenzoylhydrazones for their antioxidant activity, which may have implications for healthcare and disease prevention (Taha et al., 2013).

  • Anti-inflammatory Effects : 4-O-methylgallic acid, a related compound, shows potential in suppressing inflammation-associated gene expression. This could be particularly significant in the treatment of inflammatory conditions (Na et al., 2006).

properties

CAS RN

298700-58-0

Product Name

4',4''-Dimethylepigallocatechin gallate

Molecular Formula

C24H22O11

Molecular Weight

486.4 g/mol

IUPAC Name

[(2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-methoxybenzoate

InChI

InChI=1S/C24H22O11/c1-32-22-15(27)3-10(4-16(22)28)21-20(9-13-14(26)7-12(25)8-19(13)34-21)35-24(31)11-5-17(29)23(33-2)18(30)6-11/h3-8,20-21,25-30H,9H2,1-2H3/t20-,21-/m1/s1

InChI Key

HFWSXNDMKGHKRD-NHCUHLMSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1O)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)OC)O)O

SMILES

COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)OC)O)O

Canonical SMILES

COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)OC)O)O

synonyms

4',4''-di-O-methyl-EGCG
4',4''-di-O-methyl-epigallocatechin-3-gallate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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